molecular formula C14H23O4P B14535521 Diethyl (2-hydroxy-1-phenylbutyl)phosphonate CAS No. 62573-90-4

Diethyl (2-hydroxy-1-phenylbutyl)phosphonate

Cat. No.: B14535521
CAS No.: 62573-90-4
M. Wt: 286.30 g/mol
InChI Key: SBKQBLGCPUSEFZ-UHFFFAOYSA-N
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Description

Diethyl (2-hydroxy-1-phenylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-phenylbutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-hydroxy-1-phenylbutyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate halide or alcohol under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method involves the use of palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of microwave irradiation and visible-light illumination has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-hydroxy-1-phenylbutyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .

Mechanism of Action

The mechanism of action of diethyl (2-hydroxy-1-phenylbutyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .

Comparison with Similar Compounds

Uniqueness: Diethyl (2-hydroxy-1-phenylbutyl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62573-90-4

Molecular Formula

C14H23O4P

Molecular Weight

286.30 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-phenylbutan-2-ol

InChI

InChI=1S/C14H23O4P/c1-4-13(15)14(12-10-8-7-9-11-12)19(16,17-5-2)18-6-3/h7-11,13-15H,4-6H2,1-3H3

InChI Key

SBKQBLGCPUSEFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=CC=C1)P(=O)(OCC)OCC)O

Origin of Product

United States

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